molecular formula C8H4FIN2O B3294749 6-fluoro-4-iodo-2H-indazole-3-carbaldehyde CAS No. 887567-93-3

6-fluoro-4-iodo-2H-indazole-3-carbaldehyde

Cat. No. B3294749
CAS RN: 887567-93-3
M. Wt: 290.03 g/mol
InChI Key: GNWPTLALVUHNBN-UHFFFAOYSA-N
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Description

6-fluoro-4-iodo-2H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C7H4FIN2 . It is a light yellow solid and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as this compound, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H, (H,10,11) .


Chemical Reactions Analysis

Indazole derivatives are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . They can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclization reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.03 . It is a light yellow solid and should be stored at a temperature between 0-5°C .

Mechanism of Action

While the specific mechanism of action for 6-fluoro-4-iodo-2H-indazole-3-carbaldehyde is not mentioned in the retrieved papers, indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Future Directions

While specific future directions for 6-fluoro-4-iodo-2H-indazole-3-carbaldehyde were not found in the retrieved papers, the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a current area of research . This suggests that future work may continue to explore and optimize these methods.

properties

IUPAC Name

6-fluoro-4-iodo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWPTLALVUHNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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